4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine
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Overview
Description
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex heterocyclic compound that features a thieno[3,2-c]pyridine core, a piperidine ring, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step procedures. One common approach starts with the preparation of the thieno[3,2-c]pyridine core, which can be synthesized via cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate . The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable catalysts . Finally, the thiomorpholine moiety is incorporated through additional substitution reactions, typically involving thiomorpholine and carbonyl-containing intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various halogenated compounds . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields and selectivity .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may exert its effects through binding to active sites, altering enzyme kinetics, or influencing signal transduction pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives, piperidine-containing molecules, and thiomorpholine analogs . Examples include:
- Thieno[3,2-c]pyridine-4-carboxamides
- Piperidine-3-carboxylates
- Thiomorpholine-4-carboxamides
Uniqueness
4-(1-{Thieno[3,2-c]pyridin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties . Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C17H21N3OS2 |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
(1-thieno[3,2-c]pyridin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N3OS2/c21-17(19-7-10-22-11-8-19)13-2-1-6-20(12-13)16-14-4-9-23-15(14)3-5-18-16/h3-5,9,13H,1-2,6-8,10-12H2 |
InChI Key |
BNXNOXVDLNSPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC3=C2C=CS3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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